Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate
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Overview
Description
Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. One common method involves the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form the piperidine derivative .
Industrial Production Methods: Industrial production of this compound often employs large-scale Mannich reactions, utilizing automated reactors to ensure consistent yields and purity. The reaction conditions are optimized to maintain the stability of the piperidine ring and prevent side reactions.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation with palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis.
Piperidinone: A related compound with a ketone group, used in similar applications.
Spiropiperidines: Compounds with a spirocyclic structure, showing unique biological activities.
Uniqueness: Methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to other piperidine derivatives.
Properties
CAS No. |
20845-28-7 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 2-(1-methyl-6-oxopiperidin-2-yl)acetate |
InChI |
InChI=1S/C9H15NO3/c1-10-7(6-9(12)13-2)4-3-5-8(10)11/h7H,3-6H2,1-2H3 |
InChI Key |
XWLVTUUNRKUWGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCCC1=O)CC(=O)OC |
Origin of Product |
United States |
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